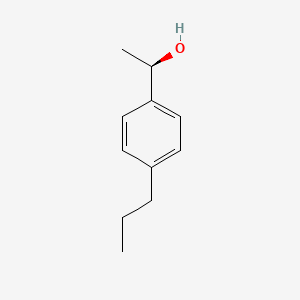

(1R)-1-(4-propylphenyl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While the exact synthesis of (1R)-1-(4-propylphenyl)ethan-1-ol is not detailed in the provided papers, similar compounds with hydroxyphenyl groups have been synthesized. For instance, the synthesis of various substituted hydroxyphenyl ethanes, such as 1-(4-hydroxyphenyl)-2-(2-fluoro-4-hydroxyphenyl)ethane (FBPE) and related compounds, is described . These syntheses typically involve the use of dibrominated alkanes and phenolic compounds to create polyethers with specific substituents on the phenyl rings. The synthesis of (1R)-1-(4-propylphenyl)ethan-1-ol would likely involve a similar strategy, with the introduction of the propyl group on the phenyl ring and the formation of the chiral secondary alcohol.

Molecular Structure Analysis

The molecular structure of (1R)-1-(4-propylphenyl)ethan-1-ol would be expected to exhibit conformational isomerism due to the flexible nature of the propyl group and the secondary alcohol. The presence of the chiral center would also introduce optical activity, making it relevant for studies involving chirality. The molecular structure would influence the compound's physical properties and reactivity, similar to the compounds studied in the provided papers, where different substituents on the phenyl rings lead to variations in phase transition temperatures and thermodynamic parameters .

Chemical Reactions Analysis

The chemical reactivity of (1R)-1-(4-propylphenyl)ethan-1-ol would likely involve reactions typical of alcohols and aromatic compounds. The hydroxyl group could undergo reactions such as esterification, oxidation to a ketone, or serve as a nucleophile in substitution reactions. The phenyl ring could participate in electrophilic aromatic substitution, given the right conditions. Although the provided papers do not discuss the reactivity of this specific compound, they do explore the reactivity of related compounds, such as the use of optically active ligands in catalytic asymmetric transfer hydrogenation .

Physical and Chemical Properties Analysis

The physical and chemical properties of (1R)-1-(4-propylphenyl)ethan-1-ol would be influenced by its molecular structure. The presence of the propyl group and the phenyl ring would affect its solubility in organic solvents, boiling point, and melting point. The chiral nature of the compound would also be significant in its optical properties, such as specific rotation. The provided papers do not directly discuss the properties of this compound, but they do provide insight into how different substituents on phenyl rings can affect the properties of related compounds, such as their phase transition temperatures and thermodynamic parameters .

Aplicaciones Científicas De Investigación

Stereoselective Molecular Interactions

(1R)-1-(4-propylphenyl)ethan-1-ol and similar molecules have been investigated for their interesting stereolabile properties. For example, Yeung et al. (2013) studied chiral biphenyl hybrids, including one closely related to (1R)-1-(4-propylphenyl)ethan-1-ol. They discovered that the axial chirality of these molecules is influenced by the steric bulkiness at the α position of the ortho-substituents and intermolecular interactions, leading to the formation of enantiomerically pure supramolecular structures (Yeung et al., 2013).

Complex Molecular Synthesis

Bustelo et al. (2007) explored the activation of molecules structurally similar to (1R)-1-(4-propylphenyl)ethan-1-ol, leading to the formation of allenylidene and alkenylcarbyne complexes. Their research contributed to the synthesis of novel organic molecules with potential applications in various chemical reactions (Bustelo et al., 2007).

Kinetic Resolution and Enantioselectivity

Borowiecki and Dranka (2019) conducted a study focusing on the enantioselective synthesis of homopropargyl alcohols, where compounds similar to (1R)-1-(4-propylphenyl)ethan-1-ol were used as starting materials. The research showcased the use of lipase-catalyzed processes for achieving high enantioselectivity, highlighting the importance of such compounds in asymmetric synthesis (Borowiecki & Dranka, 2019).

Structure-Activity Relationship Studies

In the field of medicinal chemistry, Dago et al. (2018) studied the structure-activity relationship of a series of compounds structurally related to (1R)-1-(4-propylphenyl)ethan-1-ol. Their research emphasized the importance of molecular structure in influencing biological activities, such as Ca2+ release and store-operated Ca2+ entry in cells (Dago et al., 2018).

Propiedades

IUPAC Name |

(1R)-1-(4-propylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9,12H,3-4H2,1-2H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOFDBUEQBAWBO-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC=C(C=C1)[C@@H](C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(4-propylphenyl)ethan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B3009651.png)

![2-(2,4-dichlorophenoxy)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3009652.png)

![N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3009654.png)

![3-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B3009657.png)

![6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3009659.png)

![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-thien-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009660.png)

![4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine](/img/structure/B3009669.png)